![molecular formula C16H21N3O3 B2964386 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)morpholine-4-carboxamide CAS No. 894014-43-8](/img/structure/B2964386.png)
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)morpholine-4-carboxamide
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Overview
Description
“N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)morpholine-4-carboxamide” is a compound with the molecular formula C12H15N3O2 . It has a molecular weight of 233.27 g/mol . The compound is also known by its synonyms, including [1- (4-methylphenyl)-5-oxopyrrolidin-3-yl]urea .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidine ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI string for the compound is InChI=1S/C12H15N3O2/c1-8-2-4-10 (5-3-8)15-7-9 (6-11 (15)16)14-12 (13)17/h2-5,9H,6-7H2,1H3, (H3,13,14,17) .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 0.2, indicating its partition coefficient between octanol and water . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its topological polar surface area is 75.4 Ų . The compound has a complexity of 311 .
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with F2024-0300, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The potential of F2024-0300 in this field could be explored by synthesizing variants and testing their efficacy against a range of RNA and DNA viruses.
Antimalarial Activity
Indole derivatives have been identified as potent antimalarial agents. F2024-0300 could contribute to the development of new antimalarial drugs, especially in regions where resistance to existing treatments is prevalent .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have a wide range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The influence of steric factors on biological activity has been reported for compounds with a pyrrolidine ring .
properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-2-4-14(5-3-12)19-11-13(10-15(19)20)17-16(21)18-6-8-22-9-7-18/h2-5,13H,6-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUMZKQICMTURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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